3-Chloro-2-(1-piperidinyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRFSOKNDDLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297296 | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282723-20-0 | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282723-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Structure and Properties
3-Chloro-2-(1-piperidinyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a piperidinyl group at the 2-position. This structural arrangement suggests potential for unique chemical reactivity and biological activity.
Potential Biological Activities
While specific data on this compound is limited, compounds containing piperidine and chlorinated pyridine structures often exhibit various biological activities:
- Antimicrobial Properties : Chlorinated pyridines are known for their antibacterial and antifungal activities.
-
Potential Therapeutic Effects : Piperidine derivatives have been associated with various biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Analgesic properties
- Central nervous system activities
1. Pyridylpiperazine Hybrids
A study on pyridylpiperazine hybrids, which share structural similarities with our compound of interest, revealed:
- Compound 3 (1-(3-nitropyridin-2-yl)piperazine) and its derivatives exhibited remarkable urease inhibition potential .
- Compounds 7e and 7h showed good biocompatibility in human blood cells, making them favorable for injection at low concentrations .
2. Dihydroquinazolinone-3-chloropiperidine Hybrids
Research on dihydroquinazolinone-3-chloropiperidine hybrids provided insights into structure-activity relationships:
- Incorporation of polar functionality improved aqueous solubility .
- Antiparasitic activity and metabolic stability were finitely balanced by polarity and lipophilicity .
Potential Applications
Based on the structural features and related compound studies, this compound may have potential applications in:
- Antimicrobial Drug Development : The compound's chlorinated pyridine structure suggests possible antimicrobial properties.
- Medicinal Chemistry : The presence of both piperidine and chlorinated pyridine moieties indicates potential for unique biological activities, making it a candidate for pharmaceutical research.
- Enzyme Inhibition : Related compounds have shown enzyme inhibition properties, suggesting potential applications in this area .
Future Research Directions
To fully understand the biological activity of this compound, future research should focus on:
- In vitro studies : Assessing the compound's activity against various microbial strains and cancer cell lines.
- Enzyme inhibition assays : Evaluating its potential as an enzyme inhibitor, particularly for urease and other relevant enzymes.
- Structure-activity relationship (SAR) studies : Synthesizing and testing analogs to optimize biological activity and drug-like properties.
- In vivo studies : Conducting animal studies to assess pharmacokinetics, toxicity, and efficacy in relevant disease models.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position of the pyridine ring is a key reactive site for nucleophilic aromatic substitution. This position’s reactivity is influenced by the electron-withdrawing effects of the chlorine and the adjacent piperidinyl group, which can activate the ring for substitution.
Mechanism :
The chlorine atom undergoes replacement by nucleophiles (e.g., amines, thiolates, alkoxides) under basic conditions. The piperidinyl group’s steric and electronic effects may influence regioselectivity and reaction efficiency.
Key Examples :
-
Amination : Substitution of Cl with amine groups (e.g., NH₂) to form 3-amino derivatives.
-
Thiolation : Replacement with sulfur nucleophiles (e.g., SH⁻) to generate thioether analogs.
Conditions :
-
Reagents : Amines (e.g., NH₃), thiols, alkoxides.
-
Catalysts : Bases (e.g., NaH, K₂CO₃).
-
Temperature : Often performed at elevated temperatures (50–100°C) to facilitate reaction kinetics.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Nucleophilic substitution | NH₃, K₂CO₃, DMF, 80°C | 3-Amino-2-piperidinylpyridine |
| Thiolation | SH⁻, NaOH, THF, 60°C | 3-Thioether derivative |
Oxidation and Reduction
The compound’s piperidinyl ring and pyridine moiety can undergo redox transformations.
Oxidation :
The piperidine ring can be oxidized to a piperidinone under acidic or basic conditions. For example, treatment with oxidizing agents like KMnO₄ or CrO₃ may convert the piperidinyl group to a carbonyl-containing structure.
Reduction :
The pyridine ring can be partially or fully hydrogenated using catalysts like Pd/C or LiAlH₄, yielding dihydropyridine or tetrahydropyridine derivatives.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Oxidation | KMnO₄, HCl, reflux | Piperidinone derivative |
| Reduction | H₂, Pd/C, EtOH, 25°C | Dihydropyridine derivative |
Cyclization and Functionalization
The compound can participate in cyclization reactions to form fused heterocyclic systems. For example, the piperidinyl group may undergo intramolecular cyclization under specific conditions, leading to polycyclic structures.
Enantioselective Synthesis :
Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to form 3-substituted piperidines. For instance, dihydropyridines derived from the parent compound can undergo carbometalation with boronic acids to yield enantioenriched tetrahydropyridines, which are precursors to biologically active piperidines like Preclamol and Niraparib .
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Asymmetric Heck | Rh catalyst, boronic acid, H₂ | Enantioenriched piperidine |
Difunctionalization via Pyridynes
Pyridynes (dehydrohalogenated intermediates) enable regioselective 3,4-difunctionalization. For example, treatment of 3-chloropyridine derivatives with Grignard reagents under lithiation conditions can lead to 3,4-disubstituted pyridines. This method has been adapted for continuous flow synthesis, enhancing scalability .
Key Steps :
-
Lithiation : Dehalogenation to form a pyridyne intermediate.
-
Electrophilic Quench : Addition of nucleophiles to the pyridyne.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Pyridyne formation | n-BuLi, −78°C | 3,4-disubstituted pyridine |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among 3-Chloro-2-(1-piperidinyl)pyridine and related compounds:
Key Observations :
Physicochemical Properties
Comparative physical and chemical properties:
Key Observations :
- The piperidinyl substituent’s basicity (pKa ~6.38) may enhance water solubility at physiological pH compared to non-basic analogs like compound 7e .
- Trifluoromethyl groups (e.g., in compound 19) reduce polarity, favoring organic solvent solubility .
Q & A
Q. What are the optimal synthetic routes and purification methods for 3-Chloro-2-(1-piperidinyl)pyridine?
A robust synthesis involves nucleophilic substitution at the 2-position of pyridine using piperidine under anhydrous conditions. Key steps include:
- Reagent selection : Use dichloromethane as a solvent and NaOH as a base to deprotonate piperidine, facilitating substitution .
- Yield optimization : Post-reaction quenching with ice water followed by extraction (e.g., ethyl acetate) and column chromatography (silica gel, 15:1 petroleum ether/EtOAc) improves purity (>99%) .
- Safety : Employ gloves, protective eyewear, and fume hoods to mitigate risks from chlorinated intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, pyridine ring protons appear as distinct doublets (δ 7.96–6.98 ppm) .
- X-ray diffraction : Single-crystal analysis (e.g., monoclinic space group Pbca) resolves bond lengths and angles. Refinement tools like SHELXL and OLEX2 ensure accuracy .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep under inert atmosphere (argon) at -20°C to prevent degradation .
- Exposure control : Use gloveboxes for toxic intermediates and classify waste for professional disposal .
- Emergency measures : For skin contact, rinse with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselective chlorination strategies enhance functionalization of the pyridine core?
Regioselectivity is achieved via:
- Directing groups : Electron-donating substituents (e.g., -OCH3) guide chlorination to specific positions. For example, 3-chloro derivatives form preferentially under mild Cl2 or NCS conditions .
- Catalytic systems : Pd/Cu-mediated C–H activation enables late-stage chlorination without pre-functionalization .
- Comparative analysis : Dual chlorination at 2,6-positions (vs. mono-chlorinated analogs) increases electrophilicity, as seen in reactivity studies .
Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?
- DFT calculations : Gaussian 09W optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO). For pyridine-hydrazone analogs, electron-deficient rings show higher electrophilic reactivity .
- Solvent modeling : Polarizable continuum models (PCM) simulate solvent effects on reaction pathways, aiding in predicting regioselectivity .
- TD-DFT : Predicts UV-Vis spectra for comparison with experimental data, validating charge-transfer transitions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR studies : Compare substituent effects using a table:
| Compound | Substituent Position | Biological Activity (IC50) | Key Feature |
|---|---|---|---|
| 3-Chloro-2-(piperidinyl) | 2,3 | 5.2 µM (Enzyme X) | Enhanced lipophilicity |
| 2-Chloro-4-(chloromethyl) | 2,4 | 12.8 µM (Enzyme X) | Lower membrane permeability |
| 3-Chloro-5-(CF3) | 3,5 | 3.7 µM (Enzyme X) | Electron-withdrawing CF3 |
- Mechanistic assays : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .
- Crystallography : Resolve binding modes of analogs to target proteins (e.g., hydrophobic vs. hydrogen-bond interactions) .
Q. How does the piperidinyl group influence the compound’s conformational stability?
- X-ray analysis : Piperidinyl adopts a chair conformation, minimizing steric hindrance with the pyridine ring. Torsion angles (e.g., C2-N-C1-C6) are refined via OLEX2 .
- Dynamic NMR : Variable-temperature studies reveal restricted rotation around the C–N bond (ΔG‡ ≈ 12 kcal/mol) .
- DFT-based MD simulations : Predict solvent-driven conformational changes (e.g., aqueous vs. nonpolar environments) .
Methodological Notes
- Structural refinement : Always cross-validate SHELXL refinement parameters (R-factor < 0.05) with residual density maps to avoid overfitting .
- Synthetic reproducibility : Document reaction atmosphere (e.g., N2 vs. air) and moisture sensitivity, as chloropyridines are prone to hydrolysis .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
